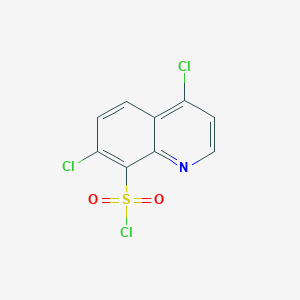

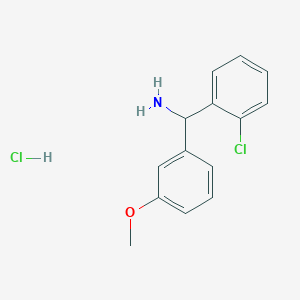

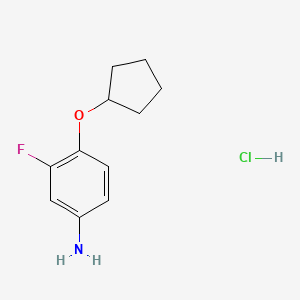

![molecular formula C12H9F3N2O B1455464 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 1275308-13-8](/img/structure/B1455464.png)

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde

概要

説明

“1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that consist of three carbon atoms and two adjacent nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles involves the introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

科学的研究の応用

Antimicrobial and Antioxidant Properties

A significant application of derivatives of this compound is in the development of potential antimicrobial and antioxidant agents. For instance, the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach has demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were characterized using various spectroscopic techniques and showed promising results in vitro against bacterial and fungal strains, supported by molecular docking studies indicating their potential as inhibitors of specific bacterial enzymes (Bhat et al., 2016).

Synthetic Methodologies and Chemical Structures

The compound has also played a pivotal role in the synthesis of novel chemical structures. Research into the development of new 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent has expanded the chemical repertoire available for further pharmaceutical and chemical research, highlighting the compound's versatility in synthetic organic chemistry (Hu et al., 2010).

Crystallography and Structural Analysis

In crystallography, the detailed structural analysis of related pyrazole derivatives has been conducted. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, providing insights into molecular configurations and interactions, which are crucial for the design of new materials and active pharmaceutical ingredients (Xu & Shi, 2011).

Anticancer and Biological Activities

Derivatives of this compound have been explored for their potential anticancer activities. Research into novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has shown that these compounds possess antimicrobial activity against a variety of pathogens and have been tested for cytotoxicity, indicating their potential as therapeutic agents with minimal side effects (Hamed et al., 2020).

Fluorescent Dyes and Sensing Applications

The compound's derivatives have been utilized in the synthesis of highly fluorescent dyes containing conformationally restrained chromophores. These dyes exhibit bright fluorescence and have been proposed for sensing applications in strongly acidic environments, demonstrating the compound's utility in developing new fluorescent markers and sensors (Wrona-Piotrowicz et al., 2022).

Safety and Hazards

将来の方向性

Pyrazoles have recently gained more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazoles and their derivatives may involve further exploration of their synthetic techniques and biological activity .

作用機序

Target of Action

Similar compounds have been used in the synthesis of bioactive chemicals .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

Pyrazole derivatives have been found to be involved in a variety of biochemical processes .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s known that such factors can significantly impact the effectiveness of similar compounds .

生化学分析

Biochemical Properties

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, potentially facilitating its interaction with hydrophobic pockets in proteins. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity. Additionally, this compound may form covalent bonds with nucleophilic amino acid residues, influencing enzyme function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling proteins, such as NF-κB and MAPKs, this compound can alter gene expression profiles and cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, the compound’s interaction with cysteine residues in enzymes can lead to the formation of covalent adducts, resulting in enzyme inhibition. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on oxidative stress and inflammation. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, transporters and binding proteins may play a role in its cellular uptake and distribution. The compound’s localization within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further modulating its biological effects .

特性

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSQGFHRYKPHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

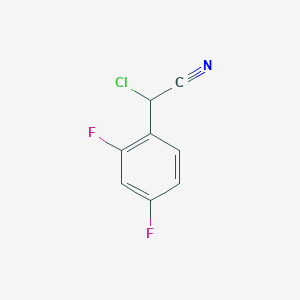

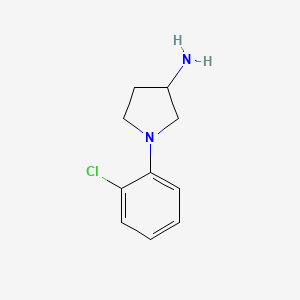

![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)

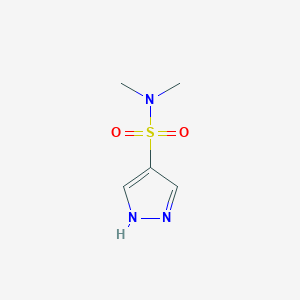

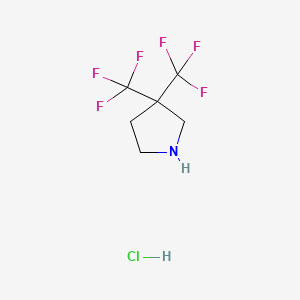

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

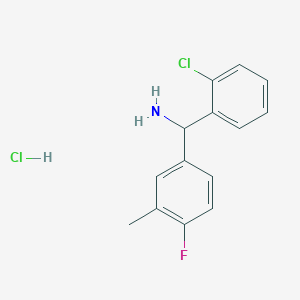

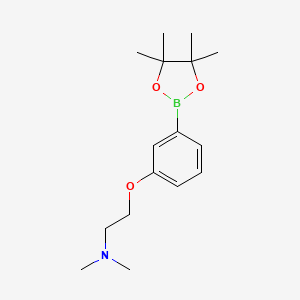

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

amine hydrochloride](/img/structure/B1455402.png)